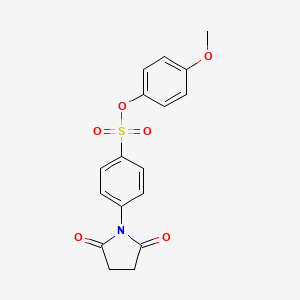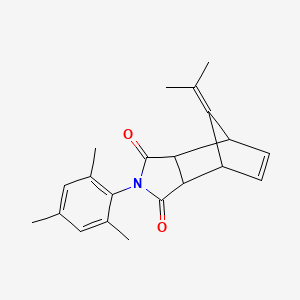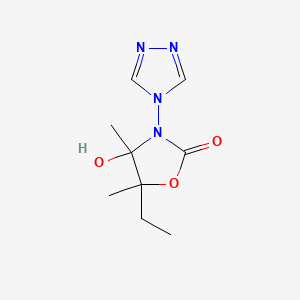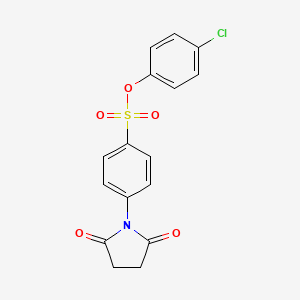
(4-methoxyphenyl) 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonate
Vue d'ensemble
Description
(4-methoxyphenyl) 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a methoxyphenyl group and a dioxopyrrolidinyl group attached to a benzenesulfonate moiety. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl) 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonate typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride under specific conditions. One method involves microwave irradiation at 100°C using an equimolar reagent mixture, although this method yields a relatively low product . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques, would be applicable.
Analyse Des Réactions Chimiques
Types of Reactions
(4-methoxyphenyl) 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
(4-methoxyphenyl) 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Its applications in industrial processes are still under exploration, but it holds potential for use in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (4-methoxyphenyl) 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, in the context of monoclonal antibody production, the compound suppresses cell growth and increases cell-specific glucose uptake rate and intracellular adenosine triphosphate levels . It also affects the galactosylation of monoclonal antibodies, which is a critical quality attribute for therapeutic antibodies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-(2,5-dioxopyrrolidin-1-yl)phenylamino]-4-hydroxybutyric acid
- 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate
- 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide
Uniqueness
(4-methoxyphenyl) 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate monoclonal antibody production and its potential as a therapeutic agent in neurological disorders set it apart from other similar compounds.
Propriétés
IUPAC Name |
(4-methoxyphenyl) 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c1-23-13-4-6-14(7-5-13)24-25(21,22)15-8-2-12(3-9-15)18-16(19)10-11-17(18)20/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXQZLZHAADIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-3-{[(2,5-DICHLOROPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B4289501.png)
![2-(3-BROMOBENZOYL)-1-(4-ETHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE](/img/structure/B4289505.png)
![1-(dimethoxymethyl)-17-(2-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4289509.png)

![Tert-butyl 4-hydroxy-2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B4289521.png)
![(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE](/img/structure/B4289522.png)
![4-HYDROXY-4,5,5-TRIMETHYL-3-[(PYRIDIN-3-YL)METHYL]-1,3-OXAZOLIDIN-2-ONE](/img/structure/B4289530.png)

![2,8-bis(4-ethylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B4289552.png)

![2-ETHYL-1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE](/img/structure/B4289570.png)
![3-{[1,1'-BIPHENYL]-4-YL}-5H-INDENO[1,2-C]PYRIDAZIN-5-ONE](/img/structure/B4289590.png)
![5'-benzyl 3'-ethyl 2'-amino-2-oxo-6'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4289597.png)
![5'-Tert-butyl 3'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4289600.png)
